1-(2-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione
Description
This compound is a piperazine-piperidine hybrid featuring a sulfonylethyl linker bridging the two heterocyclic systems.
Properties
IUPAC Name |
1-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonylethyl]piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-15-6-7-16(2)17(14-15)20-8-10-21(11-9-20)27(25,26)13-12-22-18(23)4-3-5-19(22)24/h6-7,14H,3-5,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUQDHUWNPGYMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)CCN3C(=O)CCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected and cyclized to form the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
1-(2-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . This mechanism is crucial in the treatment of diseases like Alzheimer’s .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound shares structural homology with piperazine-sulfonyl derivatives described in the literature. For example:
- 1-(4-(2,5-Dimethylphenyl)piperazin-1-yl)-2-((5-(trifluoromethyl)pyridin-2-yl)sulfonyl)propan-1-one (): This analog replaces the piperidine-2,6-dione with a propan-1-one group and substitutes the ethyl linker with a pyridinyl-sulfonyl moiety. The 2,5-dimethylphenyl group is retained, but the trifluoromethylpyridine enhances lipophilicity and metabolic stability .
- Ethyl 2-(4-((2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (): This compound incorporates a thiazole ring and urea linkage, diverging significantly in functional groups and substitution patterns .
Pharmacological and Functional Insights
While direct activity data for the target compound are lacking, structural analogs provide clues:
- The propan-1-one derivative () demonstrated high purity (98.3%) and well-characterized NMR spectra, suggesting suitability for biological screening .
Biological Activity
The compound 1-(2-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 527.7 g/mol. The structure features a piperazine ring, a sulfonyl group, and a dione moiety which are critical for its biological interactions.
Research indicates that compounds with similar structures often interact with various biological pathways. The sulfonyl group is known to enhance solubility and bioavailability, while the piperazine moiety contributes to receptor binding affinity.
Potential Targets
- Antiviral Activity : Preliminary studies suggest that derivatives of piperazine can inhibit viral entry mechanisms, particularly in the context of Ebola virus (EBOV) and other viral pathogens.
- Carbonic Anhydrase Inhibition : Compounds related to this structure have shown selective inhibition against human carbonic anhydrase II (hCA II), which is implicated in various physiological processes including respiration and acid-base balance.
Biological Evaluation
A detailed evaluation of the compound's biological activity has been conducted through various assays:
Table 1: Biological Activities and Efficacy
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiviral | Ebola Virus | 0.64 | |
| Carbonic Anhydrase II | Human CA II | 57.7 - 98.2 | |
| Cytotoxicity | HeLa Cells | >100 |
Case Studies
-
Ebola Virus Inhibition : A study evaluated the antiviral efficacy of piperazine derivatives against EBOV. The compound demonstrated significant inhibition at low concentrations, suggesting its potential as a therapeutic agent against viral infections.
"The mechanism by which these compounds block EBOV infection is through the inhibition of viral entry at the level of NPC1" .
-
Carbonic Anhydrase II Selectivity : Another investigation focused on the selectivity of synthesized piperazine derivatives for hCA II over other isoforms (hCA I, IX, XII). The results indicated that these compounds could selectively inhibit hCA II with minimal off-target effects.
"This new derivative selectively inhibits hCA II over the hCA I, IX, XII isoforms" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
